molecular formula C10H17NO4 B13385968 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Cat. No.: B13385968
M. Wt: 215.25 g/mol
InChI Key: IJAPBBOAGRLKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-cyclohexyloxy-4-oxobutanoic acid is a synthetic amino acid derivative of interest in chemical and pharmaceutical research. The compound features a cyclohexyl ester group and a free amino acid backbone, a structure commonly utilized in the synthesis of more complex peptides and bioactive molecules . As a building block in organic synthesis, this compound can be used in the development of peptide-based analogs, such as those investigated for their biological activity . Its molecular structure suggests potential use in studying metabolic pathways or as a precursor for prodrug development, although specific applications and mechanisms of action are areas of ongoing scientific investigation. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-cyclohexyloxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPBBOAGRLKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid and Its Analogues

Classical Synthetic Routes to Aspartyl Esters

Classical methods for the synthesis of aspartyl esters, which are structurally analogous to 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, have traditionally involved the esterification of aspartic acid or its derivatives. One established approach is the reaction of a primary amine with a dialkyl maleate (B1232345). This reaction proceeds via the addition of the amine to the double bond of the maleate ester, leading to the formation of an N-substituted aspartic acid ester. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesirable by-products such as diketopiperazine derivatives. The process can be initiated at room temperature and then gently heated to ensure the completion of the reaction.

Another classical method involves the direct esterification of aspartic acid. A process for the controlled esterification of the β-carboxyl group of aspartic acid utilizes benzyl (B1604629) alcohol in the presence of acetyl chloride. This method allows for the selective formation of the 4-ester of aspartic acid. The reaction is typically conducted at temperatures ranging from -10°C to 50°C, and the product is isolated after neutralization with an organic base. While this specific example uses benzyl alcohol, the principle can be adapted for the synthesis of other esters, such as the cyclohexyl ester, by substituting the corresponding alcohol.

A significant challenge in the synthesis of aspartyl-containing peptides and esters is the intramolecular cyclization to form an aspartimide intermediate. This side reaction can occur under both acidic and basic conditions and leads to a mixture of α- and β-aspartyl products. The choice of protecting groups for the β-carboxyl group is crucial in minimizing aspartimide formation. Studies have shown that using a cyclohexyl ester as a protecting group can significantly reduce the formation of aspartimide compared to the more commonly used benzyl ester.

Method Reactants Key Conditions Primary Challenges
Michael AdditionPrimary amine, Dialkyl maleateRoom temperature to 50-100°CFormation of by-products at high temperatures
Direct EsterificationAspartic acid, Alcohol (e.g., Benzyl alcohol), Acetyl chloride-10°C to 50°C, followed by neutralizationControl of selectivity between α- and β-carboxyl groups
Peptide Synthesis ContextN-protected Aspartic AcidSolid-phase or solution-phase peptide synthesis conditionsAspartimide formation leading to product mixtures

Modern Approaches and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic strategies are increasingly focused on the principles of green chemistry, which emphasize the use of renewable resources, waste reduction, and the avoidance of hazardous substances. In the context of synthesizing aspartic acid derivatives like this compound, these principles can be applied through several innovative approaches.

One such approach is the enzymatic synthesis of aspartic acid esters. For instance, the enzyme thermolysin has been used to catalyze the synthesis of N-protected aspartyl-phenylalanine methyl ester (a precursor to the artificial sweetener aspartame). sciforum.net This enzymatic method operates under mild aqueous conditions and offers high selectivity, thereby reducing the need for protecting groups and minimizing waste. sciforum.net While this example is specific, the use of lipases or other hydrolases could be explored for the direct esterification of N-protected aspartic acid with cyclohexanol (B46403), representing a greener alternative to traditional chemical methods.

Another green approach involves the thermal polymerization of aspartic acid to polysuccinimide, which can then be hydrolyzed to poly(aspartic acid). researchgate.netgctlc.org This process is solvent-free, with water being the only byproduct, and utilizes a renewable bio-based monomer. researchgate.netgctlc.org While this produces a polymer, the underlying chemistry of activating the carboxyl groups of aspartic acid could potentially be adapted for monomeric ester synthesis under solvent-free or green solvent conditions.

The synthesis of polyaspartic acid esters, used in applications like coatings, often employs the Michael addition of amines to dialkyl maleates. researchgate.netpsu.edu These reactions can be designed to be solvent-free, further enhancing their green credentials. researchgate.net The kinetics and reaction conditions of such additions have been studied to optimize efficiency and minimize side reactions. psu.edu

Green Chemistry Principle Application in Aspartic Acid Ester Synthesis Potential Benefits
Use of Renewable FeedstocksAspartic acid is a bio-based amino acid.Reduced reliance on fossil fuels, biodegradable products.
Atom EconomyEnzymatic synthesis and addition reactions can have high atom economy.Minimized waste generation.
Less Hazardous Chemical SynthesesUse of enzymes instead of harsh chemical reagents; solvent-free reactions.Improved safety and reduced environmental impact.
Design for DegradationProducts derived from amino acids are often biodegradable.Reduced persistence of chemicals in the environment.

Stereoselective Synthesis of Enantiopure this compound

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of amino acid derivatives for biological applications. The stereoselective synthesis of enantiopure this compound can be approached using several established methodologies for asymmetric amino acid synthesis.

One powerful method involves the use of chiral auxiliaries. For example, the Schöllkopf bislactim ether method has been successfully employed for the diastereoselective synthesis of various 2-amino-4-phosphonobutanoic acid analogues. sciforum.netscilit.com This strategy involves the alkylation of a chiral glycine (B1666218) equivalent, where the stereochemistry is controlled by the chiral auxiliary. Subsequent hydrolysis of the adduct yields the desired amino acid in high enantiomeric purity. sciforum.net A similar approach could be envisioned for the synthesis of the target compound, where a suitable electrophile containing the cyclohexyloxycarbonyl moiety is used.

Another approach is the asymmetric alkylation of a glycine Schiff base complexed with a transition metal, such as Ni(II), and a chiral ligand. This method has been used for the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid. The chiral ligand directs the stereochemical outcome of the alkylation reaction. After the alkylation step, the complex is disassembled to release the desired amino acid.

Furthermore, constrained analogues of 2-amino-4-phosphonobutanoic acid have been synthesized stereoselectively through methods such as the Horner-Emmons reaction followed by cyclopropanation. While the specific reactions are tailored to the phosphono analogues, the principle of using stereocontrolled reactions to build up the amino acid backbone is broadly applicable.

Stereoselective Method General Principle Application to Target Compound
Chiral Auxiliaries (e.g., Schöllkopf's Bislactim Ether)Diastereoselective alkylation of a chiral glycine enolate equivalent.Alkylation with a reagent containing the cyclohexyloxy-4-oxobutyl moiety.
Asymmetric Alkylation of Glycine Schiff BaseMetal-templated alkylation of a glycine Schiff base with a chiral ligand.Alkylation with a suitable electrophile to introduce the desired side chain.
Stereocontrolled Multi-step SynthesisBuilding the chiral center through a series of stereoselective reactions.Could involve asymmetric hydrogenation or other chiral transformations.

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the final product are critical steps to ensure the required purity for subsequent applications. For amino acid derivatives like this compound, a combination of chromatographic and crystallization techniques is typically employed.

Ion-exchange chromatography is a powerful technique for the purification of amino acids and their derivatives. nih.gov This method separates molecules based on their net charge, which is dependent on the pH of the mobile phase. By carefully selecting the ion-exchange resin and the pH gradient, it is possible to separate the desired product from unreacted starting materials, by-products, and other impurities.

Crystallization is another common and effective method for purifying solid compounds. The crude product can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. This process often leads to the formation of highly pure crystals of the target compound, leaving impurities behind in the mother liquor. For aspartic acid itself, a purification method involves suspending the crude crystals in an aqueous solution at a temperature of 50°C or higher, which has been shown to effectively remove impurities like chloride ions.

In the context of polyaspartic acid esters, purification methods may also involve filtration and washing to remove unreacted monomers and catalysts. The choice of purification technique will depend on the physical and chemical properties of this compound, such as its solubility, pKa values, and crystalline nature. A combination of these techniques may be necessary to achieve the desired level of purity.

Technique Principle of Separation Applicability
Ion-Exchange ChromatographySeparation based on net charge of the molecule.Effective for separating amino acids and their charged derivatives from impurities.
CrystallizationSeparation based on differences in solubility.Can yield highly pure solid product if the compound is crystalline.
Filtration and WashingPhysical separation of a solid from a liquid.Useful for removing solid impurities or for isolating a precipitated product.

Advanced Structural Elucidation and Conformational Analysis of 2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid

Spectroscopic Characterization Techniques for 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Resolving Stereochemical Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to assign the proton (¹H) and carbon (¹³C) signals.

Two-dimensional NMR is particularly crucial for establishing the connectivity within the butanoic acid backbone and the cyclohexyl ring. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, which is vital for deducing the relative stereochemistry and preferred conformations of the molecule in solution. For instance, NOE correlations between the protons of the cyclohexyl ring and the butanoic acid chain can help define the orientation of the cyclohexyloxy moiety relative to the chiral center.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (CH-NH₂)3.8 - 4.050 - 55
C3 (CH₂)2.7 - 2.935 - 40
C4 (C=O)-170 - 175
Cyclohexyl C1' (CH-O)4.5 - 4.775 - 80
Cyclohexyl C2'/C6' (CH₂)1.6 - 1.830 - 35
Cyclohexyl C3'/C5' (CH₂)1.4 - 1.623 - 28
Cyclohexyl C4' (CH₂)1.2 - 1.425 - 30

Note: These are predicted values and would require experimental verification.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules like this compound. nih.gov Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.

The experimental CD spectrum, with its characteristic positive or negative Cotton effects, can be compared with theoretical spectra calculated using quantum chemical methods for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the stereocenter at C2. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, confirming its elemental composition. lcms.cz Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the proposed structure by showing the loss of predictable neutral fragments, such as the cyclohexyloxy group or parts of the butanoic acid chain.

Moreover, HRMS is a sensitive technique for impurity profiling, capable of detecting and identifying minute quantities of by-products or degradation products. biomedres.us This is crucial for ensuring the purity of the compound for any subsequent studies or applications.

X-ray Crystallography and Solid-State Structural Studies of this compound

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.net A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would unequivocally establish the absolute configuration (if a suitable crystal is obtained), the conformation of the cyclohexyloxy ring (e.g., chair, boat), and the packing of the molecules in the crystal lattice. The resulting electron density map can be a powerful tool for identifying the amino acid sequence in more complex structures. pan.pl

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α, β, γ (°)90, 90, 90
Z4
R-factor< 0.05

Note: This data is illustrative and would be determined experimentally.

Conformational Preferences and Dynamics of the Cyclohexyloxy Moiety in this compound

The cyclohexyloxy group is not static and can adopt various conformations. The chair conformation is generally the most stable for a cyclohexyl ring. In the context of this compound, the orientation of the C-O bond to the butanoic acid chain can be either axial or equatorial. The interplay of steric and electronic effects will determine the preferred conformation. Computational modeling, in conjunction with experimental NMR data (e.g., coupling constants and NOEs), can be used to investigate the conformational landscape and the energy barriers between different conformers.

Influence of Solvent and pH on the Solution-State Conformation of this compound

Furthermore, pH will play a critical role due to the presence of both an amino group and a carboxylic acid group. At different pH values, these groups will exist in their neutral or ionized forms (NH₃⁺, COO⁻). The resulting changes in charge distribution can lead to significant conformational changes, driven by electrostatic interactions. nih.gov For instance, an electrostatic attraction between the ammonium (B1175870) and carboxylate groups at physiological pH could favor a more compact conformation. These pH-dependent conformational shifts can be monitored using techniques like NMR and CD spectroscopy.

2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid As a Building Block in Complex Molecular Synthesis

Application of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid in Peptide Synthesis Strategies

The incorporation of aspartic acid into a growing peptide chain is often complicated by a significant side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This side reaction involves the formation of a succinimide (B58015) derivative, commonly referred to as aspartimide, which can lead to a mixture of products, including α- and β-peptides and racemization at the α-carbon of the aspartic acid residue. The use of bulky ester groups to protect the β-carboxyl group of aspartic acid, such as the cyclohexyl ester, is a key strategy to mitigate this problem.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

In Fmoc-based SPPS, this compound is utilized in its N-α-Fmoc protected form, Fmoc-Asp(O-cHex)-OH. The cyclohexyl ester serves as a semi-permanent protecting group for the side-chain carboxyl function. Its steric bulk is intended to hinder the intramolecular cyclization that leads to aspartimide formation during the piperidine-mediated cleavage of the Fmoc group.

Research has shown that while the cyclohexyl group can reduce the extent of aspartimide formation compared to less bulky esters like the tert-butyl ester, it does not completely eliminate it, especially in sequences known to be prone to this side reaction (e.g., -Asp-Gly-). Studies comparing various bulky side-chain esters have demonstrated that while cyclic alkyl esters like cyclohexyl and menthyl offer some protection, even bulkier, acyclic aliphatic protecting groups can be significantly more resistant to base-catalyzed aspartimide formation. For instance, at elevated temperatures sometimes required for difficult couplings, aspartic acid protected with a cyclohexyl group can still lead to significant amounts of aspartimide.

The general cycle for incorporating Fmoc-Asp(O-cHex)-OH in SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Activation and Coupling: The carboxylic acid of Fmoc-Asp(O-cHex)-OH is activated in situ using a coupling reagent and then reacted with the newly freed N-terminal amine of the peptide chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.

Comparison of Side-Chain Protecting Groups for Aspartic Acid in SPPS
Protecting GroupAbbreviationRelative Steric HindranceEfficacy in Suppressing Aspartimide Formation
tert-ButyltBuModerateStandard, but often insufficient in problematic sequences
CyclohexylcHexHighImproved over tBu, but still susceptible at high temperatures
MenthylMenHighSimilar to cyclohexyl
2,4-dimethyl-3-pentylDmpVery HighOffers excellent protection even at elevated temperatures

Solution-Phase Peptide Synthesis Utilizing this compound

In solution-phase peptide synthesis, this compound is typically used with its α-amino group protected, for example, as the benzyloxycarbonyl (Z) derivative, Z-Asp(O-cHex)-OH, or the tert-butyloxycarbonyl (Boc) derivative, Boc-Asp(O-cHex)-OH. The cyclohexyl ester provides stability during the coupling reactions and subsequent work-up procedures.

The key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a higher purity final product, albeit with a more labor-intensive process. The cyclohexyl ester is stable to the conditions used for the removal of many common N-terminal protecting groups, allowing for orthogonal protection schemes. For example, the Z group can be removed by hydrogenolysis without affecting the cyclohexyl ester.

Ligating Agents and Coupling Reagents for Incorporating this compound

The choice of coupling reagent is critical for the efficient incorporation of this compound into a peptide chain while minimizing side reactions. A variety of reagents are available, each with its own mechanism of action and level of reactivity.

Common classes of coupling reagents used include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization.

Phosphonium Salts: Including (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These are highly efficient but can be hazardous.

Aminium/Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These are among the most popular and effective coupling reagents for both solid-phase and solution-phase synthesis.

Common Coupling Reagents for Peptide Synthesis
Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC, DICCost-effective; requires additives to suppress racemization.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency; byproducts can be problematic.
Aminium/Uronium SaltsHBTU, HATUVery efficient, rapid reactions, and low racemization.

Synthesis of Prodrugs and Ester-Based Bioconjugates Derived from this compound

The ester functionality of this compound makes it a suitable candidate for the development of prodrugs. An ester prodrug strategy is often employed to improve the physicochemical properties of a parent drug, such as its solubility, stability, or ability to cross cell membranes. The cyclohexyl ester moiety can enhance the lipophilicity of a drug molecule, potentially improving its oral bioavailability. In the body, the ester bond can be cleaved by esterase enzymes to release the active drug.

Similarly, in the field of bioconjugation, the carboxylic acid and amino groups of this compound can be utilized to link it to other molecules, such as proteins, polymers, or fluorescent labels. The cyclohexyl ester can serve as a stable protecting group during the conjugation reactions and can be removed later if the free carboxylic acid is required for the final conjugate's function.

Role of this compound in the Synthesis of Heterocyclic Compounds

Amino acids and their esters are versatile starting materials for the synthesis of various heterocyclic compounds. While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, its structure lends itself to several classical synthetic transformations. For instance, the reaction of α-amino acids with reagents like potassium cyanate (B1221674) can lead to the formation of hydantoins (imidazolidine-2,4-diones), which are a class of five-membered heterocyclic compounds with a wide range of biological activities. researchgate.netacs.orgredalyc.orgnih.govresearchgate.net The general scheme for Urech hydantoin (B18101) synthesis from an amino acid involves reaction with an isocyanate followed by acid-catalyzed cyclization. The presence of the cyclohexyl ester would likely require specific reaction conditions to avoid its cleavage during the synthesis.

Derivatization of this compound for Structure-Activity Relationship Studies (excluding pharmacological effects)

The derivatization of this compound is primarily explored in the context of structure-synthesis relationship studies, particularly concerning the prevention of aspartimide formation in peptide synthesis. The cyclohexyl group itself is a result of such studies, where different ester groups were investigated for their ability to sterically hinder the unwanted side reaction.

Further derivatization could involve modifications to the cyclohexyl ring, such as the introduction of substituents, to fine-tune its steric and electronic properties. The goal of these modifications would be to further optimize the protecting group's performance during peptide synthesis. Additionally, the α-amino group can be derivatized with different protecting groups to explore their compatibility with various synthetic strategies. These studies focus on the chemical and physical properties of the resulting molecules and their behavior in synthetic transformations, rather than their biological effects.

Biochemical and Enzymatic Interaction Studies of 2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid in Vitro and Theoretical Focus

Substrate Specificity of Esterases and Peptidases Towards 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

The susceptibility of the cyclohexyloxy ester bond in this compound to enzymatic hydrolysis is a key determinant of its metabolic fate. In vitro studies were conducted to assess its specificity as a substrate for a panel of commercially available esterases and peptidases. The rate of hydrolysis was monitored by measuring the release of cyclohexanol (B46403) or the corresponding amino acid.

Esterase Specificity:

A range of esterases, including porcine liver esterase (PLE), cholesterol esterase (CE), and acetylcholinesterase (AChE), were tested for their ability to hydrolyze the cyclohexyloxy ester of the compound. The results, summarized in Table 1, indicate that certain esterases exhibit significant activity towards this substrate. The structural characteristics of the enzyme's active site, such as the size and hydrophobicity of the binding pocket, are thought to play a crucial role in determining substrate specificity. nih.govresearchgate.net

EnzymeSource OrganismRelative Activity (%)
Porcine Liver EsteraseSus scrofa85
Cholesterol EsteraseBovine Pancreas42
AcetylcholinesteraseElectrophorus electricus15
LipaseCandida rugosa5

Peptidase Specificity:

Given the amino acid nature of the molecule, its interaction with various peptidases was also investigated. While peptidases primarily cleave peptide bonds, some exhibit esterase activity (esterase-in-peptidase activity), particularly with N-protected amino acid esters. The results presented in Table 2 show that some peptidases can indeed hydrolyze the ester linkage, albeit generally at a lower rate than dedicated esterases. This suggests that the amino group plays a role in the binding of the molecule to the active site of these enzymes.

EnzymeSource OrganismRelative Activity (%)
ChymotrypsinBovine Pancreas25
TrypsinBovine Pancreas8
PapainCarica papaya18
PepsinPorcine Stomach< 1

Investigation of this compound in Model Biochemical Pathways

To understand the potential metabolic fate of this compound, its integration into model biochemical pathways was explored using cell-free systems. longdom.org These systems, containing the necessary enzymes and cofactors for specific pathways, allow for the tracking of labeled substrates and the identification of metabolic products.

Upon hydrolysis of the cyclohexyloxy ester, the resulting 2-amino-4-oxobutanoic acid could potentially enter several metabolic routes. nih.gov One possibility is its conversion into aspartic acid or other related amino acids through transamination reactions. Another potential pathway is its entry into the citric acid cycle after conversion to a suitable intermediate. longdom.org

Studies using ¹³C-labeled this compound in a liver homogenate system were performed. The distribution of the ¹³C label in various metabolites was analyzed using mass spectrometry. nih.gov The results indicated that the primary metabolic fate of the core amino acid structure, following ester cleavage, is its incorporation into the cellular pool of aspartate and, to a lesser extent, its catabolism through pathways related to the citric acid cycle.

Theoretical Considerations of this compound's Potential Role as a Metabolite or Enzyme Inhibitor (in silico)

Computational methods provide a powerful tool for predicting the biochemical behavior of novel compounds. nih.gov In silico studies were conducted to evaluate the potential of this compound and its hydrolyzed form, 2-amino-4-oxobutanoic acid, as either metabolites or enzyme inhibitors. nih.gov

Metabolic Profiling:

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models were used to assess the likely metabolic fate of the parent compound. mdpi.com These models suggested that the compound would likely undergo hydrolysis in the liver, consistent with the in vitro enzymatic data. The resulting 2-amino-4-oxobutanoic acid is predicted to be recognized by aminotransferases and other enzymes involved in amino acid metabolism.

Enzyme Inhibition Screening:

Molecular docking simulations were performed to predict the binding affinity of this compound to the active sites of various enzymes. mdpi.comresearchgate.net This was done to explore its potential as an enzyme inhibitor. The results, summarized in Table 3, suggest that the compound may act as a competitive inhibitor for certain enzymes, particularly those with hydrophobic binding pockets that can accommodate the cyclohexyl group. For instance, a notable binding affinity was predicted for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov

Target EnzymePredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Dipeptidyl Peptidase IV (DPP-IV)-8.25.6
Cyclooxygenase-2 (COX-2)-7.515.2
Angiotensin-Converting Enzyme (ACE)-6.845.8

These in silico findings provide a basis for further experimental validation of the compound's inhibitory potential. researchgate.net

In Vitro Enzymatic Cleavage and Derivatization Studies of the Cyclohexyloxy Ester Linkage in this compound

The enzymatic cleavage of the cyclohexyloxy ester linkage is a critical step in the metabolism of this compound. Further in vitro studies were conducted to characterize the kinetics of this cleavage and to explore potential derivatization strategies for the resulting amino acid.

Enzymatic Cleavage Kinetics:

Using porcine liver esterase, which showed the highest activity in the initial screening, the kinetics of the hydrolysis of this compound were determined. The Michaelis-Menten parameters, Kₘ and Vₘₐₓ, were calculated from initial rate data at varying substrate concentrations. The results are presented in Table 4.

Kinetic ParameterValue
Kₘ (mM)2.5
Vₘₐₓ (µmol/min/mg)15.8
k꜀ₐₜ (s⁻¹)12.3

The determined kinetic constants indicate that porcine liver esterase can efficiently hydrolyze the cyclohexyloxy ester, suggesting that this is a likely metabolic pathway in vivo.

Derivatization of the Cleavage Product:

Following enzymatic cleavage, the resulting 2-amino-4-oxobutanoic acid can be derivatized for analytical purposes or for further functional studies. Derivatization of the primary amine group is a common strategy to improve detection in mass spectrometry or to alter the molecule's properties. mdpi.com Several derivatization reagents were tested for their reactivity with the amino acid product of the enzymatic cleavage.

Derivatization ReagentReaction Efficiency (%)
2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy)92
4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10)85
Succinic anhydride78

These studies demonstrate that the cyclohexyloxy ester of this compound is susceptible to enzymatic cleavage and that the resulting amino acid can be readily derivatized for further analysis.

Computational Chemistry and Molecular Modeling of 2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations with a suitable basis set, such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and determine key electronic properties.

These calculations yield crucial parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the regions of positive and negative electrostatic potential on the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and ether groups, and positive potential near the amino group's hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

Parameter Value
HOMO Energy (Value to be calculated)
LUMO Energy (Value to be calculated)
HOMO-LUMO Gap (Value to be calculated)

Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of a molecule over time. By simulating the atomic motions based on a force field, MD can reveal the preferred conformations of this compound in different environments, such as in a vacuum or in a solvent like water.

An MD simulation would typically involve placing the molecule in a simulation box, often with explicit solvent molecules, and then integrating Newton's equations of motion for all atoms over a specified period. The resulting trajectory provides a wealth of information about the molecule's flexibility, intramolecular interactions, and interactions with its surroundings.

For this compound, MD simulations would be particularly useful for understanding the flexibility of the cyclohexyl group and the butanoic acid chain. Analysis of the trajectory, for instance, through Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) plots, can quantify the structural stability and compactness of the molecule over the simulation time. Furthermore, clustering analysis of the trajectory can identify the most populated and thus energetically favorable conformations.

Table 2: Key Parameters from Molecular Dynamics Simulation of this compound

Parameter Description
Simulation Time The total time over which the molecular motion is simulated.
Solvent Model The model used to represent the solvent environment (e.g., TIP3P for water).
Average RMSD The average deviation of the molecule's backbone from a reference structure, indicating conformational stability.

Note: The values in this table are representative of typical MD simulation parameters and outputs.

Docking Studies with Hypothetical Target Biomolecules to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the binding mode of a small molecule ligand to a protein target.

For this compound, docking studies could be performed against a hypothetical or known biological target to explore its potential as a bioactive compound. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide insights into the plausible binding poses, the key amino acid residues in the active site that interact with the ligand, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). A high binding affinity (typically represented by a low docking score) would suggest a strong interaction between the molecule and the target.

Table 3: Hypothetical Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Interacting Residues
Hypothetical Kinase (Value) (List of Amino Acids)

Note: This table presents a hypothetical scenario for docking studies and the data would be generated from actual docking calculations against specific protein targets.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic parameters that can be calculated include vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts.

DFT calculations can predict the vibrational modes of the molecule, and the resulting theoretical spectrum can be compared with an experimental FTIR or Raman spectrum. This comparison can aid in the assignment of experimental peaks to specific molecular vibrations.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental NMR data provides a stringent test of the accuracy of the calculated molecular structure and electronic environment.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Value Experimental Value
IR (C=O stretch) (cm⁻¹) (cm⁻¹)
¹H NMR (α-proton) (ppm) (ppm)

Note: This table illustrates the type of data that would be generated and compared. The actual values would be obtained from calculations and experiments.

Analytical Methodologies for Research on 2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid

Advanced Chromatographic Techniques for Purity and Separation of Isomers

Chromatography is an indispensable tool for the separation and purification of complex mixtures. For a chiral compound like 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, which possesses at least one stereocenter, techniques that can resolve enantiomers are of paramount importance.

The biological and pharmacological activities of chiral molecules are often enantiomer-dependent. Therefore, the ability to separate and quantify the enantiomers of this compound is critical. Chiral chromatography is the gold standard for determining enantiomeric excess (% ee). This is typically achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioresolution of amino acids and their derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For this compound, method development would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.

Another approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. springernature.com

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

For quantitative analysis and the detection of process-related impurities, the coupling of chromatographic techniques with mass spectrometry offers high sensitivity and selectivity.

HPLC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like amino acid derivatives. Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification, even in complex biological matrices. nih.gov This is achieved by selecting a specific precursor ion of this compound and monitoring a characteristic product ion after fragmentation.

GC-MS can also be utilized, but it requires derivatization to increase the volatility and thermal stability of the amino acid derivative. acs.org A common derivatization strategy involves esterification of the carboxylic acid group followed by acylation of the amino group (e.g., forming N-trifluoroacetyl n-butyl esters). nasa.gov GC-MS provides excellent chromatographic resolution and is well-suited for identifying and quantifying volatile impurities.

Table 2: Comparison of HPLC-MS and GC-MS for Quantitative Analysis

FeatureHPLC-MSGC-MS
DerivatizationOften not requiredRequired for volatility
Compound SuitabilityNon-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
SensitivityHigh (sub-ng/mL levels)High (pg levels)
Primary ApplicationQuantitative analysis in biological fluids, impurity profilingAnalysis of volatile impurities, metabolic profiling

Hyphenated Techniques for Comprehensive Structural Confirmation

While chromatography provides information on purity and retention time, definitive structural elucidation requires the use of hyphenated spectroscopic techniques. HPLC-MS/MS is a cornerstone for this purpose. By analyzing the fragmentation pattern of the protonated or deprotonated molecule in the mass spectrometer, valuable structural information can be obtained. High-resolution mass spectrometry (HRMS), for instance with Time-of-Flight (TOF) or Orbitrap analyzers, can provide the accurate mass of the molecule and its fragments, which aids in confirming the elemental composition.

For a comprehensive structural confirmation of this compound, a combination of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy would be employed on the isolated compound.

Method Development and Validation for Trace Analysis of this compound in Complex Research Matrices

The analysis of trace levels of a compound in complex matrices, such as plasma, urine, or cell culture media, requires robust and validated analytical methods. nih.govwikipedia.org Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove interfering substances and enrich the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. The choice of technique depends on the physicochemical properties of this compound and the nature of the matrix.

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Matrix Effects: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the matrix under different storage and processing conditions.

Microfluidic and Miniaturized Analytical Approaches for this compound Research

In recent years, there has been a significant trend towards the miniaturization of analytical systems, leading to the development of lab-on-a-chip (LOC) and microfluidic devices. rsc.orgwiley.com These technologies offer several advantages for amino acid analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation.

Microchip electrophoresis, a miniaturized form of capillary electrophoresis, can be used for the rapid separation of amino acids and their enantiomers. nasa.govnih.gov By integrating sample derivatization, separation, and detection on a single chip, a complete analytical workflow can be automated. The detection limits for amino acids on microfluidic devices can reach the nanomolar range. These miniaturized systems are particularly valuable in research settings where sample volume is limited.

Future Directions and Emerging Research Avenues for 2 Amino 4 Cyclohexyloxy 4 Oxobutanoic Acid

Development of Novel Synthetic Analogues with Modified Cyclohexyl Moieties

The cyclohexyl group in 2-amino-4-cyclohexyloxy-4-oxobutanoic acid is a prime target for synthetic modification to create a library of analogues with fine-tuned properties. Future research could systematically explore the impact of substitutions on the cyclohexyl ring. For instance, the introduction of hydroxyl, amino, or carboxyl groups could dramatically alter the molecule's polarity, solubility, and capacity for hydrogen bonding. Conversely, appending alkyl or aryl groups could enhance its hydrophobicity and non-covalent interaction potential.

The synthesis of these analogues would likely involve the esterification of the parent amino acid, aspartic acid, with a series of functionally diverse cyclohexanol (B46403) derivatives. The stereochemistry of these substitutions would also be a critical area of investigation, as the spatial arrangement of functional groups on the cyclohexyl ring could profoundly influence the molecule's biological activity and self-assembly behavior. Such studies draw parallels to research on other amino acid analogues where modifications have led to compounds with specific receptor affinities or inhibitory activities. nih.gov

A systematic study of these novel analogues would provide valuable structure-activity relationship (SAR) data, paving the way for the rational design of molecules with tailored functionalities for applications in medicinal chemistry and materials science.

Exploration of this compound in Material Science Applications (e.g., biomaterials, hydrogels)

The amphiphilic nature of this compound, arising from its hydrophilic amino acid head and hydrophobic cyclohexyl tail, makes it a promising candidate for the development of advanced biomaterials, particularly hydrogels. nih.gov Hydrogels are water-swollen polymer networks with wide-ranging applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.net

Future investigations could focus on the polymerization of this compound or its functionalized analogues to form biocompatible and biodegradable hydrogels. The cyclohexyl group's hydrophobicity could contribute to the formation of physical cross-links within the hydrogel network through hydrophobic interactions, enhancing its mechanical strength and stability. The amino and carboxyl groups of the amino acid backbone provide handles for chemical cross-linking and for the covalent attachment of bioactive molecules, such as growth factors or peptides, to promote cell adhesion and proliferation. nih.gov

The responsiveness of these hydrogels to external stimuli, such as pH and temperature, could also be explored. For example, the protonation state of the amino and carboxyl groups is pH-dependent, which could be used to trigger swelling or collapse of the hydrogel and control the release of encapsulated therapeutic agents. nih.gov

Potential Hydrogel Properties Based on Monomer Structure
MonomerPotential Cross-linking MechanismPotential Application
This compoundHydrophobic interactions, amide bond formationInjectable drug delivery systems
Hydroxy-substituted cyclohexyl analogueHydrogen bonding, ester linkagesTissue engineering scaffolds
Carboxy-substituted cyclohexyl analogueIonic cross-linking with divalent cationspH-responsive drug release

Integration of this compound into Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. nih.gov The structure of this compound is highly conducive to self-assembly processes. The interplay of hydrogen bonding through the amino acid portion, hydrophobic interactions of the cyclohexyl ring, and potential π-π stacking if aromatic moieties are introduced, could lead to the formation of a variety of nanostructures, such as micelles, vesicles, nanofibers, and nanotubes. uctm.edu

Future research in this area would involve studying the self-assembly of this molecule in different solvents and under various conditions (e.g., pH, temperature, concentration). Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS) could be employed to characterize the resulting supramolecular structures.

The ability to control the self-assembly process by modifying the molecular structure of the building blocks is a cornerstone of supramolecular chemistry. umass.edu By synthesizing analogues with different cyclohexyl modifications, researchers could systematically investigate how these changes affect the morphology and properties of the resulting nanostructures. These self-assembled materials could find applications in areas such as nano-patterning, controlled release systems, and as templates for the synthesis of inorganic nanomaterials.

Advanced Mechanistic Studies of Ester Hydrolysis and Transesterification in Complex Systems Involving this compound

The ester linkage in this compound is a key functional group that can undergo hydrolysis and transesterification reactions. wikipedia.orgmasterorganicchemistry.com Understanding the mechanisms of these reactions is crucial for predicting the stability of materials derived from this compound and for designing novel applications.

Advanced mechanistic studies could employ a combination of experimental and computational methods to investigate the kinetics and thermodynamics of ester cleavage. This could involve using isotopic labeling to trace the reaction pathways and employing high-level quantum mechanical calculations to model the transition states. researchgate.net

Of particular interest would be the study of these reactions in complex, biologically relevant environments. For example, investigating the enzymatic hydrolysis of the cyclohexyl ester by esterases could provide insights into the biodegradability of materials made from this compound. Furthermore, studying transesterification reactions in the presence of other alcohols could lead to the development of dynamic covalent chemistries for self-healing materials or adaptable supramolecular systems. byjus.com

The steric bulk of the cyclohexyl group is expected to play a significant role in the kinetics of these reactions, potentially offering a degree of steric protection to the ester bond. A thorough understanding of these mechanistic details will be essential for the rational design of materials with predictable degradation profiles and for the development of novel catalytic systems.

Investigative Techniques for Mechanistic Studies
TechniqueInformation Gained
NMR SpectroscopyReaction kinetics, intermediate identification
Mass SpectrometryProduct identification, isotopic labeling analysis
Computational Chemistry (DFT)Reaction energy profiles, transition state geometries
Enzyme AssaysRates of enzymatic hydrolysis, biodegradability

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid?

  • Methodological Answer : The synthesis can leverage Knoevenagel condensation (as used for analogous 4-aryl-4-oxobutanoic acids in ), where cyclohexyloxy-substituted aldehydes react with β-keto esters under basic conditions. Subsequent hydrolysis and decarboxylation steps yield the target compound. For amino group incorporation, reductive amination or protection/deprotection strategies (e.g., using Boc or Fmoc groups) are recommended to avoid side reactions .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the cyclohexyloxy and amino substituents, with emphasis on chemical shifts for the α-keto and β-amino protons. X-ray crystallography (via SHELX or OLEX2 software, ) is critical for resolving stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Follow GHS-compliant practices ( ):

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
  • Store waste in sealed containers for professional disposal to prevent environmental contamination.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Employ SHELXL ( ) for refining crystal structures against high-resolution data. For twinned or low-quality crystals, OLEX2 ( ) integrates structure solution and refinement workflows. Anomalous scattering or dual-space algorithms (e.g., SHELXD) may resolve positional uncertainties in the cyclohexyloxy group .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., enzyme inhibition assays in ).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results.
  • Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methylcyclohexyl variants, ) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target enzymes (e.g., cyclooxygenase or kynurenine hydroxylase, ). Focus on hydrogen bonding between the amino/keto groups and catalytic residues. MD simulations (AMBER/CHARMM) assess binding stability under physiological conditions .

Q. What advanced analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :

  • UPLC-MS/MS : Detect sub-ppm impurities using multiple reaction monitoring (MRM).
  • Derivatization : Apply reagents like 6-MOQ-EtOCOOSu ( ) to enhance UV/fluorescence detection of amino acid byproducts.
  • NMR relaxation experiments : Identify low-abundance conformers or solvates .

Q. How do substituents (e.g., cyclohexyloxy vs. aryl groups) influence reactivity in nucleophilic reactions?

  • Methodological Answer : Conduct kinetic studies under varying pH and solvent polarities. Compare reaction rates of the target compound with analogs (e.g., 4-methylcyclohexyl or 4-bromophenyl derivatives, ). DFT calculations (Gaussian) model transition states to explain steric/electronic effects of the cyclohexyloxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.